molecular formula C7H3F3N2S B13692115 3-Isothiocyanato-5-(trifluoromethyl)pyridine

3-Isothiocyanato-5-(trifluoromethyl)pyridine

Cat. No.: B13692115
M. Wt: 204.17 g/mol
InChI Key: RRBPWNHZIIWADW-UHFFFAOYSA-N
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Description

3-Isothiocyanato-5-(trifluoromethyl)pyridine (CAS: 951753-87-0) is a pyridine derivative featuring a trifluoromethyl group at position 5 and an isothiocyanate (-NCS) group at position 3. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the isothiocyanate moiety enables reactivity with nucleophiles (e.g., amines, thiols), making it valuable in agrochemical and pharmaceutical intermediate synthesis .

Properties

Molecular Formula

C7H3F3N2S

Molecular Weight

204.17 g/mol

IUPAC Name

3-isothiocyanato-5-(trifluoromethyl)pyridine

InChI

InChI=1S/C7H3F3N2S/c8-7(9,10)5-1-6(12-4-13)3-11-2-5/h1-3H

InChI Key

RRBPWNHZIIWADW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1N=C=S)C(F)(F)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves two key stages:

  • Introduction of the trifluoromethyl group onto the pyridine ring or use of a trifluoromethyl-substituted pyridine precursor.
  • Conversion of an amino-substituted pyridine intermediate to the corresponding isothiocyanate via thiocarbonyl transfer reagents or desulfurization of dithiocarbamate salts.

Synthesis from 2,3-Dichloro-5-(trifluoromethyl)pyridine Precursors

One well-documented approach starts with 2,3-dichloro-5-(trifluoromethyl)pyridine as the key intermediate, which is commercially available or synthesized by chlorination and fluorination steps of methylpyridines containing trifluoromethyl groups. This compound undergoes nucleophilic substitution and subsequent functional group transformations to introduce the isothiocyanate moiety.

Step Reagents & Conditions Product Yield
1 Reaction of 2,3-dichloro-5-(trifluoromethyl)pyridine with sodium hydride and diethyl malonate in dry dimethylformamide at 0°C Diethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)malonate High yield (not specified)
2 Hydrazinolysis in ethanol at 80°C to remove phthaloyl protecting group 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine Good yield
3 Reaction of the amine with thiophosgene in dichloromethane/water biphasic system at 0°C to room temperature 3-chloro-2-(2-isothiocyanatoethyl)-5-(trifluoromethyl)pyridine ~90% yield

This method is detailed in a study focused on trifluoromethyl-substituted pyridines, where the isothiocyanate group is introduced by thiophosgene treatment of the corresponding amine intermediate. The reaction proceeds efficiently under mild conditions with good yields and purity.

One-Pot Preparation from Aminopyridines via Dithiocarbamate Intermediates

An alternative and versatile method involves the one-pot synthesis of pyridyl isothiocyanates directly from the corresponding aminopyridines through in situ formation and desulfurization of dithiocarbamate salts. This approach avoids the use of highly toxic thiophosgene and allows for broader substrate scope including electron-deficient aminopyridines such as those bearing trifluoromethyl groups.

  • Key features of this method:

    • Aminopyridine is treated with carbon disulfide in the presence of a suitable base (e.g., 1,4-diazabicyclo[2.2.2]octane or 1,8-diazabicyclo[5.4.0]undec-7-ene) to form the dithiocarbamate salt.
    • The dithiocarbamate intermediate is then desulfurized using aqueous iron(III) chloride to yield the isothiocyanate.
    • The reaction is performed in a one-pot sequence, improving efficiency and minimizing purification steps.
    • This method is particularly effective for electron-deficient pyridyl amines, which are otherwise challenging substrates.
Parameter Optimal Conditions Notes
Base DABCO or DBU Critical for efficient dithiocarbamate formation
Solvent Tetrahydrofuran or similar Compatible with reagents
Temperature Room temperature to mild heating Reaction times vary from 2 to 12 hours
Yield Moderate to good (up to 90%) Depends on substrate and base choice

This approach was demonstrated successfully with several pyridyl amines, including those with trifluoromethyl substituents, achieving good yields and avoiding toxic reagents.

Comparative Analysis of Preparation Methods

Method Starting Material Key Reagents Reaction Type Advantages Disadvantages
Thiophosgene-mediated conversion of aminopyridines 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine Thiophosgene, NaHCO3, DCM Thiocarbonyl transfer High yield, well-established Toxic reagent, requires careful handling
One-pot dithiocarbamate intermediate method Aminopyridines Carbon disulfide, DABCO/DBU, FeCl3 In situ dithiocarbamate formation and desulfurization Avoids toxic thiophosgene, broad substrate scope Moderate yields, sensitive to base choice
Palladium-catalyzed cyanation and further transformation (patent) 2-bromo-3-trifluoromethyl-5-nitropyridine Pd(OAc)2, dppf, K4[Fe(CN)6], Na2CO3 Catalytic cyanation High yield, industrially scalable Multi-step, requires expensive catalysts

Summary of Research Findings

  • The preparation of this compound is effectively achieved from trifluoromethyl-substituted aminopyridine intermediates.
  • Thiophosgene remains a common reagent for isothiocyanate formation but poses safety and environmental concerns.
  • One-pot methods using carbon disulfide and iron(III) chloride provide safer alternatives with good yields, especially for electron-deficient pyridines.
  • Industrial methods leveraging palladium-catalyzed cyanation followed by functional group transformations offer high yields and scalability.
  • Choice of base and reaction conditions critically influence the efficiency of dithiocarbamate-based syntheses.
  • The trifluoromethyl substituent influences reactivity and requires tailored synthetic approaches to achieve optimal yields.

Chemical Reactions Analysis

3-Isothiocyanato-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include thiophosgene, nucleophiles, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-Isothiocyanato-5-(trifluoromethyl)pyridine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Isothiocyanato-5-(trifluoromethyl)pyridine involves its interaction with various molecular targets. The isothiocyanate group can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and processes .

Comparison with Similar Compounds

Structural Analogs and Key Properties

The following table compares 3-Isothiocyanato-5-(trifluoromethyl)pyridine with structurally related pyridine derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Primary Applications
This compound -NCS (C3), -CF₃ (C5) C₇H₃F₃N₂S 216.07 951753-87-0 Agrochemical intermediates
3-Chloro-5-(trifluoromethyl)pyridine -Cl (C3), -CF₃ (C5) C₆H₃ClF₃N 215.99 69045-84-7 Synthesis of pesticides
3-Iodo-5-(trifluoromethyl)pyridin-2-amine -I (C3), -NH₂ (C2), -CF₃ (C5) C₆H₄F₃IN₂ 287.90 1704064-01-6 Pharmaceutical research
2-Chloro-5-(trifluoromethyl)pyridine -Cl (C2), -CF₃ (C5) C₆H₃ClF₃N 215.99 69045-84-7 Agrochemical production
5-Isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile -NCS (C5), -CN (C2), -CF₃ (C3) C₈H₃F₃N₂S 216.07 951753-87-0 Drug conjugation

Reactivity and Functional Group Influence

  • Isothiocyanate vs. Chlorine/Iodine : The -NCS group in the target compound reacts readily with amines to form thioureas, enabling covalent conjugation in drug design . In contrast, chlorine and iodine substituents facilitate nucleophilic substitution (e.g., Suzuki coupling for iodinated analogs) .
  • Trifluoromethyl Group: Enhances electron-withdrawing effects, stabilizing the pyridine ring and increasing resistance to oxidation compared to non-fluorinated analogs .

Biological Activity

3-Isothiocyanato-5-(trifluoromethyl)pyridine (ITFP) is an organic compound notable for its unique structural features, particularly the isothiocyanate group (-N=C=S) and the trifluoromethyl group (-CF₃) attached to a pyridine ring. This compound has garnered attention in recent years due to its diverse biological activities, which are primarily attributed to the reactivity of its isothiocyanate group.

Chemical Structure and Properties

  • Molecular Formula : C₇H₃F₃N₂S
  • Functional Groups :
    • Isothiocyanate (-N=C=S)
    • Trifluoromethyl (-CF₃)

The trifluoromethyl group enhances the lipophilicity of ITFP, facilitating its ability to penetrate biological membranes and interact with various cellular components. This increased lipophilicity is crucial for its biological activity, as it allows for better cellular uptake and interaction with target proteins and enzymes .

The biological activity of ITFP is primarily mediated through the following mechanisms:

  • Covalent Bond Formation : The isothiocyanate group can form covalent bonds with nucleophilic sites in proteins, particularly cysteine residues. This modification can lead to alterations in protein structure and function, potentially inhibiting enzymatic activity and disrupting cellular signaling pathways .
  • Influence on Cellular Pathways : By modifying proteins, ITFP can influence various cellular pathways, including those involved in apoptosis. The interaction with cysteine residues is particularly significant as these residues play critical roles in maintaining protein structure and function .

Biological Activity and Applications

Research has demonstrated that ITFP exhibits several biological activities, including:

  • Anticancer Activity : Studies have shown that ITFP can induce apoptosis in cancer cells through the modification of key proteins involved in cell survival and proliferation. The ability to covalently bond with cysteine residues allows ITFP to disrupt critical signaling pathways that promote cancer cell growth .
  • Enzyme Inhibition : The compound has been evaluated for its potential to inhibit various enzymes, which could have implications in drug development. Its mechanism of action involves forming stable adducts with enzyme active sites, leading to decreased enzyme activity .

Case Studies

  • Cytotoxicity Against Cancer Cells :
    • A study evaluating the effects of ITFP on glioblastoma cells demonstrated significant cytotoxicity at micromolar concentrations. The compound induced morphological changes consistent with apoptosis, such as cell rounding and detachment from the substrate .
  • Protein Modification :
    • Research focusing on the interaction of ITFP with model proteins indicated that it effectively modified cysteine residues, leading to altered protein conformation and function. This modification was linked to disrupted cellular signaling pathways associated with cell survival .

Comparative Analysis with Similar Compounds

The unique combination of functional groups in ITFP distinguishes it from other isothiocyanate-containing compounds. A comparison table highlights key differences in biological activity among structurally similar compounds:

Compound NameIsothiocyanate GroupTrifluoromethyl GroupBiological Activity
This compoundYesYesInduces apoptosis; enzyme inhibition
2-Isothiocyanato-5-(trifluoromethyl)pyridineYesYesSimilar activity; targets different proteins
3-Chloro-2-isothiocyanato-5-(trifluoromethyl)pyridineYesYesAnticancer properties; less studied

Q & A

Basic: What synthetic methodologies are recommended for the preparation of 3-Isothiocyanato-5-(trifluoromethyl)pyridine, and how do reaction conditions influence product purity?

The compound is synthesized via nucleophilic substitution, typically replacing a halogen (e.g., Cl, Br) at position 3 of a 5-(trifluoromethyl)pyridine precursor with an isothiocyanate group. Key considerations include:

  • Reagents : Thiocyanate salts (e.g., KSCN) in anhydrous solvents like DMF or acetonitrile .
  • Temperature : 60–80°C balances reaction rate and minimizes side reactions (e.g., hydrolysis) .
  • Inert atmosphere : N₂ or Ar prevents oxidation of intermediates .
  • Purification : Column chromatography (hexane/ethyl acetate gradient) removes unreacted precursors and halogenated byproducts .

Basic: How does the electron-withdrawing trifluoromethyl group at position 5 modulate the reactivity of the isothiocyanate group at position 3?

The -CF₃ group enhances electrophilicity at position 3, accelerating nucleophilic attacks. Evidence includes:

  • Kinetic studies : Faster thiourea formation with amines compared to non-fluorinated analogs .
  • IR spectroscopy : Isothiocyanate stretch at ~2100 cm⁻¹ confirms minimal electronic interference .
  • DFT calculations : Reduced electron density at the NCS group due to -CF₃ inductive effects .

Advanced: What experimental strategies resolve contradictions in reported reactivity data, such as divergent yields in thiourea formation?

Discrepancies arise from:

  • Steric hindrance : Bulky amines reduce yields; primary amines (e.g., methylamine) improve consistency .
  • Solvent polarity : DMSO enhances reactivity but risks hydrolysis; maintain water content <0.1% .
  • Design of Experiments (DOE) : Systematic optimization of temperature, solvent, and stoichiometry reconciles data .

Advanced: How can computational modeling guide the design of derivatives for targeted protein binding?

  • Molecular docking : Predicts binding affinities by simulating interactions between the NCS group and cysteine residues (e.g., AutoDock Vina) .
  • DFT optimization : B3LYP/6-31G* basis sets map charge distribution, correlating with experimental IC₅₀ values (R² >0.85) .
  • MD simulations : Assess adduct stability in biological environments (e.g., solvation free energy calculations) .

Basic: What analytical techniques confirm the structure and purity of this compound?

TechniqueKey Data
¹³C NMR CF₃ carbon at δ ~120 ppm (quartet, J = 32 Hz)
FT-IR NCS stretch at 2100–2120 cm⁻¹
Mass Spec [M+H]⁺ peak at m/z 205.0 (C₇H₃F₃N₂S)

Advanced: What mechanistic insights explain the compound’s selectivity for cysteine residues over lysine in proteins?

  • pKa differences : Cysteine thiols (pKa ≈8.5) react preferentially over lysine amines (pKa ≈10.5) at physiological pH .
  • Thiophilic activation : Hydrogen bonding with histidine residues stabilizes transition states in enzyme active sites .
  • Kinetics : Second-order rate constant (k₂) for cysteine is 1.2 × 10⁻³ M⁻¹s⁻¹ vs. 3.5 × 10⁻⁵ M⁻¹s⁻¹ for lysine .

Basic: What safety protocols are critical when handling this compound?

  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HCN traces) .
  • PPE : Nitrile gloves, lab coat, and safety goggles prevent skin/eye contact .
  • Storage : Airtight containers under argon at -20°C prevent hydrolysis .

Advanced: How does isotopic labeling (e.g., ¹⁵N or ¹³C) enhance mechanistic studies in biological systems?

  • Metabolic tracking : ¹³C-CF₃ analogs reveal hepatic stability (t₁/₂ = 4.2 hours) via LC-MS/MS .
  • NMR resolution : ¹⁵N-labeled NCS groups (δ ~140 ppm) identify reaction intermediates .

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